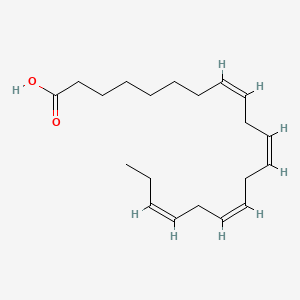

8Z,11Z,14Z,17Z-eicosatetraenoic acid

CAS No.: 27400-91-5

Cat. No.: VC13393837

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27400-91-5 |

|---|---|

| Molecular Formula | C20H32O2 |

| Molecular Weight | 304.5 g/mol |

| IUPAC Name | (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid |

| Standard InChI | InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- |

| Standard InChI Key | HQPCSDADVLFHHO-LTKCOYKYSA-N |

| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |

| SMILES | CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |

| Canonical SMILES | CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

8Z,11Z,14Z,17Z-Eicosatetraenoic acid (C₂₀H₃₂O₂) is a carboxylic acid with the systematic name (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid. Its structure includes four consecutive cis double bonds, creating a highly flexible and unsaturated backbone. The ethyl ester form, ethyl 8Z,11Z,14Z,17Z-eicosatetraenoate (C₂₂H₃₆O₂), shares this configuration, with an ethyl group replacing the acidic proton .

Table 1: Comparative Properties of 8Z,11Z,14Z,17Z-Eicosatetraenoic Acid and Its Ethyl Ester

| Property | Free Acid (Theoretical) | Ethyl Ester |

|---|---|---|

| Molecular Formula | C₂₀H₃₂O₂ | C₂₂H₃₆O₂ |

| Molecular Weight (g/mol) | 286.45 | 332.52 |

| CAS Number | Not Reported | 123940-93-2 |

| Lipid Number | C20:4 (n-3) | C20:4 EE |

Spectroscopic and Structural Data

The ethyl ester’s isomeric SMILES string (C(CCC=CCC=CCC=CCC=CCC)CCCC(OCC)=O) confirms the Z-configuration of all double bonds . Nuclear magnetic resonance (NMR) data for analogous eicosanoids suggest characteristic shifts for allylic protons (δ 2.0–2.8 ppm) and olefinic protons (δ 5.3–5.5 ppm) .

Biosynthesis and Metabolic Pathways

Precursor Relationships

While the free acid’s biosynthesis remains uncharacterized, its ethyl ester is synthetically derived via esterification of the parent acid. In biological systems, polyunsaturated fatty acids like arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) and eicosapentaenoic acid (5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid) undergo enzymatic modifications to form signaling molecules. For example:

-

5-Oxo-ETE: A metabolite of arachidonic acid produced via 5-lipoxygenase (5-LO) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .

-

5,6-DiHETE: A dihydroxy derivative of eicosapentaenoic acid with anti-inflammatory properties .

Enzymatic and Non-Enzymatic Modifications

The double-bond geometry of 8Z,11Z,14Z,17Z-eicosatetraenoic acid suggests potential susceptibility to lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which oxygenate polyunsaturated fatty acids. For instance, 5-LO converts arachidonic acid to 5-HETE, a precursor of pro-inflammatory leukotrienes .

Biological Roles and Research Findings

Inflammatory Modulation

Derivatives of structurally similar eicosatetraenoic acids exhibit dual roles in inflammation:

-

Pro-inflammatory Effects: 5-Oxo-ETE acts as a potent chemoattractant for eosinophils and neutrophils via the OXE receptor, exacerbating allergic responses .

-

Anti-inflammatory Effects: 5,6-DiHETE accelerates colitis healing by inhibiting TRPV4-mediated vascular permeability .

Table 2: Biological Activities of Related Eicosatetraenoic Acid Derivatives

| Compound | Target | Effect | Concentration Range |

|---|---|---|---|

| 5-Oxo-ETE | OXE Receptor | Eosinophil chemotaxis | 1–10 nM |

| 5,6-DiHETE | TRPV4 Channel | Reduces vascular permeability | 0.1–1 μM |

| Ethyl Ester | N/A | Synthetic intermediate | N/A |

Challenges and Future Directions

Direct studies on 8Z,11Z,14Z,17Z-eicosatetraenoic acid are sparse, necessitating further investigation into:

-

Endogenous Occurrence: Confirming its presence in tissues or biological fluids.

-

Receptor Interactions: Identifying binding partners beyond derivative-mediated pathways.

-

Synthetic Accessibility: Optimizing routes for large-scale production of the free acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume